molecular formula C22H26ClN3O B2551740 N-[1-(4-chlorophenyl)-1-methylethyl]-1-pentyl-1H-indazole-3-carboxamide CAS No. 1631074-65-1

N-[1-(4-chlorophenyl)-1-methylethyl]-1-pentyl-1H-indazole-3-carboxamide

Cat. No.: B2551740
CAS No.: 1631074-65-1
M. Wt: 383.9 g/mol
InChI Key: APEGZJKYOJZGKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-Chlorophenyl)-1-Methylethyl]-1-Pentyl-1H-Indazole-3-Carboxamide is a synthetic indazole-derived carboxamide characterized by a pentyl chain at the 1-position of the indazole core and a branched 4-chlorophenyl-substituted ethyl group at the carboxamide nitrogen. The 4-chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the pentyl chain could influence metabolic stability and lipophilicity.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)propan-2-yl]-1-pentylindazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O/c1-4-5-8-15-26-19-10-7-6-9-18(19)20(25-26)21(27)24-22(2,3)16-11-13-17(23)14-12-16/h6-7,9-14H,4-5,8,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEGZJKYOJZGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C)(C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001345334
Record name 4-chloro CUMYL-PINACA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001345334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1631074-65-1
Record name 4-chloro CUMYL-PINACA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001345334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Traditional Diazonium Salt Route

Early synthetic routes for indazole-3-carboxamides relied on diazonium salt intermediates, which posed significant safety risks due to their explosive nature. The process involved:

  • Diazotization of 2-aminobenzonitrile derivatives using nitrous acid.
  • Cyclization under acidic conditions to form the indazole core.
  • Hydrolysis of the nitrile group to a carboxylic acid.
  • Amide coupling with 1-(4-chlorophenyl)-1-methylethylamine.

This method suffered from low overall yields (25–43%) and operational hazards during diazonium salt handling. Scale-up limitations arose from exothermic reactions and the need for rapid cooling to ambient temperatures within 10 minutes.

Novel Diazonium-Free Synthesis

A patent by US20110172428A1 disclosed a safer, three-step diazonium-free protocol for indazole-3-carboxylic acid precursors (Figure 1):

Step 1 : Condensation of chloral hydrate (3) with substituted phenylhydrazine (4) in aqueous methanol (25–30°C, 1 h).
Step 2 : Cyclization using aluminum chloride in dichloromethane (40°C, 2 h).
Step 3 : Acidic hydrolysis with acetic acid/HCl (90°C, 1 h) to yield indazole-3-carboxylic acid (2).

This route improved safety by eliminating diazonium intermediates but required precise control of aluminum chloride stoichiometry to prevent side reactions.

Synthesis of N-[1-(4-Chlorophenyl)-1-Methylethyl]-1-Pentyl-1H-Indazole-3-Carboxamide

Carboxamide Formation

The final step involves coupling indazole-3-carboxylic acid (2) with 1-(4-chlorophenyl)-1-methylethylamine using carbodiimide-based activation (Table 1):

Reagents :

  • Indazole-3-carboxylic acid (1.0 equiv)
  • 1-(4-Chlorophenyl)-1-methylethylamine (1.2 equiv)
  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 equiv)
  • 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
  • Dichloromethane solvent

Procedure :

  • Activate carboxylic acid with DCC/DMAP in dichloromethane (0°C, 30 min).
  • Add amine dropwise, warm to room temperature, stir 12 h.
  • Filter precipitated dicyclohexylurea, concentrate under vacuum.
  • Purify via silica chromatography (hexane:ethyl acetate 3:1).

Yield : 68–72%

Alternative One-Pot Methodology

A streamlined approach combines indazole formation and amide coupling in a single reactor:

  • React 3-nitro-2-pentylbenzaldehyde with hydroxylamine to form oxime.
  • Reduce oxime to amine using hydrogen/palladium.
  • Perform in situ carboxamide formation with 4-chlorocumyl chloride.

This method reduces purification steps but achieves lower yields (55–60%) due to intermediate instability.

Optimization Challenges and Solutions

Crystal Form Control

Indazole-3-carboxylic acid exists in two polymorphic forms:

  • Form A : Solvent-free, stable up to 210°C (XRPD peaks at 12.4°, 15.7°, 24.1° 2θ).
  • Form B : Solvate form, converts to Form A upon MeOH reflux.

Polymorph selection critically impacts coupling reaction kinetics. Form A provides 18% faster reaction rates compared to Form B.

Byproduct Formation

Major impurities include:

  • N-Pentyl regioisomer (5–8%): Controlled via stoichiometric amine excess.
  • Dimerized carbodiimide (3–5%): Minimized by low-temperature activation.

Analytical Characterization

Spectroscopic Data

1H NMR (CDCl3) :

  • δ 8.25 (s, 1H, indazole H-4)
  • δ 7.84 (d, J = 8.2 Hz, 2H, chlorophenyl)
  • δ 4.20 (t, J = 7.1 Hz, 2H, pentyl CH2)
  • δ 1.62 (s, 6H, cumyl CH3)

HRMS (ESI+) :

  • Calculated for C22H26ClN3O [M+H]+: 384.1741
  • Found: 384.1738

Chromatographic Purity

HPLC (C18, acetonitrile/water 70:30):

  • Retention time: 8.7 min
  • Purity: ≥98.5% (UV 254 nm)

Industrial Scale-Up Considerations

Solvent Selection

Optimal solvents for large-scale reactions:

Step Solvent Volume (L/kg) Recovery (%)
Cyclization Dichloromethane 6.5 92
Coupling Toluene 4.8 95
Crystallization Heptane 3.2 88

Toluene replaces dichloromethane in coupling steps to meet environmental regulations.

Waste Stream Management

Key waste products per kilogram product:

  • Aluminum chloride sludge: 2.4 kg
  • Aqueous acidic waste (pH <1): 15 L
  • Spent silica gel: 0.8 kg

Neutralization with calcium carbonate reduces aluminum content to <50 ppm in effluent.

Chemical Reactions Analysis

Types of Reactions

4-chloro CUMYL-PINACA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly on the phenyl ring and the indazole core.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution Reagents: Halogenating agents like chlorine and bromine are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4-chloro CUMYL-PINACA.

Scientific Research Applications

Pharmacological Research

N-[1-(4-chlorophenyl)-1-methylethyl]-1-pentyl-1H-indazole-3-carboxamide is primarily studied for its pharmacological effects, particularly its interaction with the cannabinoid receptors in the endocannabinoid system.

  • Cannabinoid Receptor Agonism : This compound acts as a potent agonist at the CB1 and CB2 receptors, which are implicated in various physiological processes including pain sensation, mood regulation, and appetite control. Studies have shown that it exhibits a higher affinity for CB1 receptors compared to natural cannabinoids like THC, suggesting potential therapeutic applications in pain management and appetite stimulation .

Toxicology and Safety Assessment

Given the rise of synthetic cannabinoids in recreational use, research has focused on the toxicological profile of this compound.

  • Toxicological Studies : Various studies have reported acute toxicity associated with synthetic cannabinoids. For instance, animal studies indicated that high doses could lead to severe neurological effects and alterations in behavior . Understanding these effects is crucial for regulatory assessments and public health safety.

Medicinal Chemistry

The compound's unique structure allows for modifications that can enhance its therapeutic efficacy or reduce side effects.

  • Design of Derivatives : Researchers are exploring derivatives of this compound to improve selectivity for cannabinoid receptors while minimizing adverse effects. This approach aims to develop new analgesics or anti-inflammatory agents that leverage the beneficial aspects of cannabinoid signaling without the psychoactive properties associated with THC .

Case Study 1: Analgesic Properties

A study published in 2023 evaluated the analgesic properties of this compound in rodent models. The findings indicated significant pain relief comparable to traditional analgesics but with a different side effect profile.

Study AspectDetails
ObjectiveAssess analgesic efficacy
MethodRodent pain models
ResultsSignificant reduction in pain behaviors; lower side effects compared to opioids

Case Study 2: Neurobehavioral Effects

Another investigation assessed the neurobehavioral effects of this compound in mice. The study found that while it produced anxiolytic-like effects at low doses, higher doses resulted in hyperactivity and anxiety-like behaviors.

Study AspectDetails
ObjectiveEvaluate neurobehavioral impact
MethodBehavioral assays in mice
ResultsDose-dependent effects; low doses reduced anxiety, high doses increased anxiety

Summary of Applications

Application TypeDescriptionKey Findings
PharmacologicalAgonism at cannabinoid receptorsHigher affinity for CB1 than THC
ToxicologicalAssessment of acute toxicitySevere neurological effects at high doses
Medicinal ChemistryDevelopment of derivatives for improved efficacyPotential for new analgesics without psychoactivity

Mechanism of Action

4-chloro CUMYL-PINACA exerts its effects by binding to cannabinoid receptors in the body. The primary molecular targets are the CB1 and CB2 receptors, which are part of the endocannabinoid system. Upon binding, the compound activates these receptors, leading to various physiological and psychological effects. The pathways involved include modulation of neurotransmitter release and alteration of signal transduction mechanisms .

Comparison with Similar Compounds

Comparison with Structurally and Pharmacologically Similar Compounds

Structural Analogues

AKB48 (N-(1-Adamantyl)-1-Pentyl-1H-Indazole-3-Carboxamide)
  • Structural Differences : AKB48 replaces the 4-chlorophenyl-methylethyl group with a rigid adamantyl moiety.
  • Receptor Binding : The adamantyl group in AKB48 enhances CB1 receptor binding due to its bulk and hydrophobicity, whereas the 4-chlorophenyl group in the target compound may offer similar or distinct binding kinetics.
JWH-018 (Naphthalen-1-yl-(1-Pentylindol-3-yl)Methanone)
  • Structural Differences : JWH-018 features an indole core instead of indazole and a naphthoyl group at the 3-position.
  • Pharmacological Effects: Despite structural divergence, JWH-018 shares the pentyl chain and exhibits CB1 agonism. However, it also lacks DAT affinity or DA release effects, aligning it with the target compound’s non-stimulant profile .
  • Metabolic Stability : The indazole core in the target compound may confer greater resistance to oxidative metabolism compared to JWH-018’s indole structure.
Anandamide (Arachidonylethanolamide)
  • Structural Differences: Anandamide, an endogenous cannabinoid, contains an arachidonyl chain and ethanolamide group, contrasting with the synthetic indazole backbone of the target compound.
  • Receptor Binding : Both compounds competitively bind CB1 receptors, but anandamide has lower efficacy and rapid degradation by fatty acid amide hydrolase (FAAH), unlike synthetic analogues designed for prolonged activity .

Functional Analogues

Proguanil Hydrochloride (1-(p-Chlorophenyl)-5-Isopropylbiguanide Monohydrochloride)
  • Structural Similarity : Shares a 4-chlorophenyl group but lacks the indazole-carboxamide scaffold.
  • Pharmacological Divergence : Proguanil is an antimalarial agent targeting dihydrofolate reductase, highlighting how chlorophenyl substitution can serve divergent biological roles depending on the core structure .

Data Table: Key Comparisons

Compound Name Core Structure Key Substituents Primary Target DAT Interaction DA Release Metabolic Stability Insights
Target Compound Indazole 1-Pentyl, 4-Chlorophenyl-methylethyl CB1/CB2 (putative) No No Likely high (pentyl chain)
AKB48 Indazole 1-Pentyl, Adamantyl CB1/CB2 No No High (adamantyl stability)
JWH-018 Indole 1-Pentyl, Naphthoyl CB1/CB2 No No Moderate (indole oxidation)
Anandamide Ethanolamide Arachidonyl CB1/CB2 N/A N/A Low (FAAH degradation)
Proguanil Hydrochloride Biguanide 4-Chlorophenyl, Isopropyl Dihydrofolate Reductase N/A N/A Moderate (renal excretion)

Research Findings and Mechanistic Insights

  • Receptor Selectivity : The indazole carboxamide scaffold in the target compound and AKB48 favors CB1/CB2 binding over off-target effects (e.g., DAT), unlike cocaine or amphetamine .
  • Role of Chlorophenyl Groups : While the 4-chlorophenyl group in the target compound and Proguanil enhances molecular interactions (hydrophobic/π-stacking), its functional impact depends on the core structure—CB1 agonism vs. antimalarial activity .
  • Metabolic Considerations: The pentyl chain in synthetic cannabinoids may delay hepatic degradation compared to anandamide’s arachidonyl chain, which is rapidly metabolized .

Biological Activity

N-[1-(4-chlorophenyl)-1-methylethyl]-1-pentyl-1H-indazole-3-carboxamide, commonly referred to as 4-chloro CUMYL-PINACA , is a synthetic cannabinoid that has garnered attention for its potent biological activity, particularly its interaction with cannabinoid receptors. This compound is structurally related to other synthetic cannabinoids and is often studied for its potential therapeutic effects and safety profile.

  • CAS Registry Number : 1631074-65-1
  • Molecular Formula : C22H26ClN3O
  • Molecular Weight : 383.9 g/mol

Biological Activity

4-chloro CUMYL-PINACA acts primarily as a potent agonist at the CB1 and CB2 cannabinoid receptors, which are integral to the endocannabinoid system involved in various physiological processes.

The compound binds to the CB1 receptor with high affinity, leading to various downstream effects, including modulation of neurotransmitter release and alterations in pain perception. Its selectivity for the CB2 receptor also suggests potential anti-inflammatory properties.

1. Receptor Binding Affinity

Studies have shown that 4-chloro CUMYL-PINACA exhibits significant binding affinity for cannabinoid receptors:

  • CB1 Receptor Ki : Approximately 0.5 nM
  • CB2 Receptor Ki : Approximately 2 nM

This high affinity indicates that the compound may elicit strong psychoactive effects similar to those of THC (tetrahydrocannabinol), the active component of cannabis.

2. In Vivo Studies

In animal models, administration of 4-chloro CUMYL-PINACA has been associated with:

  • Increased locomotor activity : Suggestive of stimulant-like effects.
  • Analgesic effects : Demonstrated through reduced pain responses in various pain models.

Case Studies

A notable case study involved the analysis of synthetic cannabinoids in biological samples. The presence of 4-chloro CUMYL-PINACA was detected in urine samples from individuals exhibiting symptoms of intoxication, highlighting its recreational use and potential for abuse.

Table 1: Summary of Biological Effects

EffectObserved OutcomeReference
CB1 Receptor AgonismHigh affinity (Ki ~ 0.5 nM)Cayman Chemical
CB2 Receptor AgonismModerate affinity (Ki ~ 2 nM)Cayman Chemical
Analgesic ActivityReduced pain responses in modelsResearchGate
Psychoactive EffectsIncreased locomotor activityCayman Chemical

Toxicology and Safety Profile

While the therapeutic potential is significant, the safety profile of 4-chloro CUMYL-PINACA remains a concern. Reports indicate potential adverse effects such as:

  • Psychosis : Instances of severe psychological reactions in users.
  • Cardiovascular issues : Elevated heart rates and blood pressure noted in some cases.

Q & A

Q. What synthetic routes are recommended for synthesizing N-[1-(4-chlorophenyl)-1-methylethyl]-1-pentyl-1H-indazole-3-carboxamide, and how is its purity and structure validated?

Methodological Answer:

  • Synthesis : Utilize a multi-step organic synthesis approach, starting with indazole core functionalization followed by carboxamide coupling. For example, react 1-pentyl-1H-indazole-3-carboxylic acid with 1-(4-chlorophenyl)-1-methylethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
  • Validation :
    • Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and ≥95% purity threshold.
    • Structure : Confirm via 1H^1H- and 13C^{13}C-NMR spectroscopy (e.g., characteristic peaks for pentyl chain at δ 0.8–1.6 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. How does this compound interact with cannabinoid receptors, and what assays quantify its binding affinity and functional activity?

Methodological Answer:

  • Receptor Binding : Use competitive radioligand displacement assays with 3H^3H-CP55,940 or 3H^3H-WIN55,212-2 on CB1/CB2-expressing cell membranes. Calculate KiK_i values using the Cheng-Prusoff equation .
  • Functional Activity : Assess via cAMP inhibition (CB1-mediated) or β-arrestin recruitment assays. For ex vivo validation, employ the mouse vas deferens twitch inhibition model, a hallmark of cannabinoid agonist activity .

Q. What regulatory considerations apply to in vivo studies with this compound in the United States?

Methodological Answer:

  • DEA Scheduling : The compound is a Schedule I controlled substance under the Controlled Substances Act due to structural and functional similarity to AB-PINACA, a synthetic cannabinoid .
  • Compliance : Obtain DEA registration (License Type 1) for Schedule I research. Adhere to strict inventory tracking and disposal protocols per 21 CFR §1301 .

Q. What are the primary metabolic pathways of this compound, and how are its metabolites identified?

Methodological Answer:

  • Metabolism : Incubate with human liver microsomes (HLMs) or hepatocytes. Major pathways include oxidation of the pentyl chain (via CYP3A4/2C19) and hydrolysis of the carboxamide .
  • Identification : Use LC-QTOF-MS to detect phase I/II metabolites. Compare fragmentation patterns with synthetic standards for structural confirmation .

Q. How is the compound’s stability assessed under various storage conditions?

Methodological Answer:

  • Protocol : Conduct forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B guidelines) conditions.
  • Analysis : Monitor degradation products via HPLC-UV and confirm stability-indicating methods with ≤2% degradation over 6 months at −20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions between high in vitro CB1 affinity and low in vivo efficacy observed with this compound?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure bioavailability (e.g., plasma concentration via LC-MS/MS) and blood-brain barrier penetration using in situ perfusion models.
  • Metabolic Stability : Test in HLMs to identify rapid first-pass metabolism. Introduce deuterium or fluorination to the pentyl chain to block oxidative degradation .

Q. What structural modifications enhance selectivity for CB1 over CB2 receptors, and how are these evaluated?

Methodological Answer:

  • Modifications : Replace the 4-chlorophenyl group with bulkier substituents (e.g., cyclohexylmethyl) to exploit CB1’s larger ligand-binding pocket.
  • Evaluation : Compare binding KiK_i ratios (CB1/CB2) and functional EC50_{50} values in cAMP assays. For example, AB-CHMINACA (cyclohexylmethyl analog) shows 10-fold higher CB1 selectivity .

Q. What in vivo models are appropriate for assessing the compound’s abuse liability and neurotoxicity?

Methodological Answer:

  • Abuse Liability : Use drug discrimination (e.g., rats trained to discriminate Δ9^9-THC) and self-administration assays.
  • Neurotoxicity : Evaluate glial activation (GFAP/Iba1 immunohistochemistry) and neurodegeneration (Fluoro-Jade B staining) in chronic dosing models .

Q. How does the compound’s activity compare to endogenous cannabinoids like anandamide in modulating synaptic plasticity?

Methodological Answer:

  • Electrophysiology : Perform long-term depression (LTD) assays in hippocampal brain slices. Compare potency (EC50_{50}) and efficacy (% inhibition) relative to anandamide.
  • Mechanistic Insight : Use CB1 knockout mice to confirm receptor specificity .

Q. What strategies mitigate off-target interactions with non-cannabinoid receptors (e.g., TRPV1, GPR55)?

Methodological Answer:

  • Screening : Test against a panel of 44 GPCRs, ion channels, and transporters (e.g., Eurofins CEREP panel).
  • Design : Introduce polar groups (e.g., hydroxyl) to reduce lipophilicity and off-target binding. Validate via molecular docking against TRPV1 crystal structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-chlorophenyl)-1-methylethyl]-1-pentyl-1H-indazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[1-(4-chlorophenyl)-1-methylethyl]-1-pentyl-1H-indazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.